molecular formula C17H18O5 B016698 Dihydropashanone CAS No. 41997-41-5

Dihydropashanone

Cat. No. B016698
CAS RN: 41997-41-5
M. Wt: 302.32 g/mol
InChI Key: JIPRVIMCAIKNJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to Dihydropashanone, particularly those containing dihydropyrene structures, has been explored through various methods. One notable approach involves the synthesis of negative and positive photochromes containing the dihydropyrene-cyclophanediene photochromic system. This method describes the photo-openings of several negative photochromes to yield corresponding cyclophanedienes, showcasing the versatility in synthesizing structurally complex molecules (Mitchell et al., 2003).

Molecular Structure Analysis

The molecular structure of Dihydropashanone-like compounds is significant for understanding their chemical behavior. The study by Mitchell et al. (2003) also provides insights into the thermodynamic data for the thermal closing reactions of these compounds, highlighting the molecular structure's impact on their thermal stability and reactivity.

Chemical Reactions and Properties

Dihydropashanone and related compounds exhibit interesting photochromic properties, which are reactions that result in color change under light exposure. The synthesis and photochemical properties of dihydropyrenes have been enhanced through density functional theory (DFT) calculations, leading to the creation of compounds with significant barriers to thermal isomerization, thus improving their photochromic properties (Ayub et al., 2011).

Scientific Research Applications

  • Pharmaceutical Research : Dihydropyridine scaffolds, which include compounds like dihydropashanone, have revolutionized pharmaceutical research due to their unique biological properties. They have led to the development of several drug molecules and natural products, including alkaloids (Sharma & Singh, 2017).

  • Medical Applications : DHPs are known for their diverse activities in interacting with receptors, channels, and enzymes. They have applications in reversing multi-drug resistance and combatting several diseases (Carosati et al., 2012).

  • Organocatalytic Reductions : Dihydropyridines are used as reducing agents in organocatalytic reductions, contributing to the synthesis of diverse biologically active compounds and natural products (Rueping, Dufour & Schoepke, 2011).

  • Molecular Inhibitors : Dihydropyrimidine-based compounds, related to dihydropashanone, are used as model compounds in chemical genetics and as inhibitors of the human mitotic kinesin Eg5, which has implications in cancer treatment (Prokopcová et al., 2010).

  • Cardiac Applications : Dihydropyridines influence whole cell Ca currents in individual myocytes, affecting heart contractility and catecholamine release (Brown, Kunze & Yatani, 1984).

  • Neuroprotection : L-type calcium channel blockers from the dihydropyridine class are evaluated for their neuroprotective effects and potential impact on Parkinson's disease risk (Ritz et al., 2009).

  • Cardiovascular and Antihypertensive Applications : Dihydropashanone exhibits coronary activity and is used in applications such as coronary dilators, antifibrillators, anti-hypertensives, and as spasmolytics for muscles and vessels (Anderson, 1998).

  • Cancer Treatment : Certain derivatives, like DHP-5, show potential in cancer treatment but face challenges due to poor solubility in aqueous media (Shakeel, Bhat & Haq, 2016).

properties

IUPAC Name

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPRVIMCAIKNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194804
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydropashanone

CAS RN

41997-41-5
Record name Dihydropashanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
K Ichino, H Tanaka, K Ito, T Tanaka… - Journal of natural …, 1988 - ACS Publications
… Elution with C6H6 gave dihydropashanone (35 mg), methyl cinnamate (12 mg), helilandin B (… spectral data of this compound were indistinguishable from those of dihydropashanone [1], …
Number of citations: 39 pubs.acs.org
TTT Thuy, TD Quan, NTH Anh… - Natural Product …, 2011 - Taylor & Francis
A new dihydrochalcone 4′,6′-dihydroxy-2′,3′,4-trimethoxydihydrochalcone (1) along with nine known compounds, pashanone (2), dihydropashanone (3), pinostrobin (4), 5-…
Number of citations: 15 www.tandfonline.com
C Riviere - Studies in Natural Products Chemistry, 2016 - Elsevier
Dihydrochalcones (DHCs), a class of minor flavonoids, have two aromatic rings linked by a three-carbon bridge that is saturated, as distinct from chalcones. They occur with a limited but …
Number of citations: 30 www.sciencedirect.com
NQ Yang, XY Wang, GD Shen, SC Lu, YN Fan… - Chemistry of Natural …, 2023 - Springer
The genus Litsea (Lauraceae) contains about 200–400 species, distributed abundantly throughout tropical and subtropical Asia, and North and South America. Litsea plants are known …
Number of citations: 0 link.springer.com
I Chogii - 2010 - erepository.uonbi.ac.ke
… Catalytic hydrogenation of the chalcones provided four dihydrochalcones: dihydropashanone (7), uvangolatin (8), 2' ,6' -dihydroxy-4' -methoxydihydrochalcone (9), lapathone (10). This …
Number of citations: 0 erepository.uonbi.ac.ke
TD Thang, DN Dai, BV Thanh, DM Dung… - American Journal of …, 2014 - essencejournal.com
The compositions of essential oils obtained by hydrodistillation of two Annonaceae plants from Vietnam were reported. The essential oils were analysed for their constituents by means …
Number of citations: 9 www.essencejournal.com
CS Yoon, H Lee, Z Liu, HK Lee, DS Lee - International Journal of …, 2022 - mdpi.com
Lindera erythrocarpa contains various constituents such as cyclopentenedione-, flavonoid-, and chalcone-type components. In this study, a novel bi-linderone derivative and 17 known …
Number of citations: 4 www.mdpi.com
XF Shang, L Xiao, JT Su, SY Wei, YS Wang… - Chemistry of Natural …, 2019 - Springer
The genus Litsea is one of the most diverse genera of evergreen trees or shrubs belonging to Lauraceae and comprises roughly 200–400 species that are distributed abundantly …
Number of citations: 3 link.springer.com
F Liu, WJ Lu, NP Li, JW Liu, J He, WC Ye, L Wang - Fitoterapia, 2018 - Elsevier
Four new cinnamoyl-phloroglucinols (1–4) were isolated from the leaves of Xanthostemon chrysanthus. Compounds 1 and 2 represent the first example of natural phloroglucinols with …
Number of citations: 6 www.sciencedirect.com
I Calis, A Kuruüzüm, LÖ Demirezer… - Journal of natural …, 1999 - ACS Publications
… The remaining carbon resonances for the aglycone moiety supported that the aglycone moiety of 3 has a pentasubstituted A ring as in dihydropashanone 19 except for the different …
Number of citations: 58 pubs.acs.org

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